N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
Description
The exact mass of the compound this compound is 392.18484064 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-16-7-8-19(20(13-16)29-2)25-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)24-21/h3-8,13-15H,9-12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJUVYRFVXRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a quinoxaline moiety, and a dimethoxyphenyl group. Its chemical structure can be represented as follows:
This configuration is crucial for its interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : It demonstrates activity against various pathogens, suggesting potential use in treating infections.
- Neuroprotective Effects : Preliminary studies indicate possible benefits in neurodegenerative conditions.
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxicity against human leukemia cell lines, such as K562 and HL60. In a study evaluating its antiproliferative effects, the compound achieved an IC50 value of approximately 3.5 μM against K562 cells, comparable to established reference drugs. Table 1 summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| K562 | 3.5 | JG454 (4.5) |
| HL60 | 4.0 | A6730 (5.0) |
| U937 | 3.8 | - |
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The quinoxaline moiety interacts with specific enzymes, inhibiting their activity and thus affecting cellular pathways related to cancer proliferation and microbial growth.
- Cell Signaling Modulation : The compound modulates cell signaling pathways that control proliferation and apoptosis, leading to reduced viability of cancer cells.
- Gene Expression Alteration : It can influence the expression of genes involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. It has shown promising results with minimum inhibitory concentrations (MICs) suggesting effective bactericidal activity.
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, this compound was tested against multiple leukemia cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that at sub-micromolar concentrations, the compound significantly inhibited bacterial growth and biofilm formation .
Preparation Methods
Cyclization of Linear Precursors
A common strategy involves intramolecular cyclization of amino alcohols or diamines. For instance, β-amino acid derivatives undergo dehydration-cyclization under acidic conditions to form piperidine-4-carboxylic acid. In one protocol, β-amino alcohol intermediates are mesylated to generate aziridinium intermediates, which subsequently undergo base-mediated cyclization (e.g., NaHMDS) to yield the piperidine ring.
Example Reaction:
Morita–Baylis–Hillman Reaction
The Morita–Baylis–Hillman reaction between acrylates and aldehydes generates α-hydroxymethyl acrylates, which are further functionalized via Michael addition to form β-amino acid derivatives. Subsequent cyclization and hydrolysis yield piperidine-4-carboxylic acid.
Construction of the Quinoxalin-2-yl Moiety
Quinoxaline rings are typically synthesized via condensation of o-phenylenediamines with 1,2-diketones. However, process-oriented modifications enhance scalability:
Nitro Group Reduction and Cyclization
Nitro-substituted anilines are reduced to diamines, which react with glyoxal derivatives to form quinoxalines. For example, 2-nitroaniline derivatives undergo catalytic hydrogenation (Pd/C, H₂) to 1,2-diaminobenzenes, followed by condensation with diethyl oxalate to yield quinoxaline-2-carboxylates.
Optimized Conditions:
Vinamidinium Salt Methodology
Vinamidinium salts (e.g., triformylmethane derivatives) react with anilines to form quinoxalines in a one-pot process. This method avoids isolation of sensitive intermediates and achieves high yields (>80%).
Coupling of Piperidine and Quinoxaline Units
The piperidine-4-carboxylic acid is functionalized for cross-coupling with the quinoxaline moiety:
N-Alkylation of Piperidine
Piperidine-4-carboxylic acid esters are alkylated with quinoxaline-2-chloride under basic conditions (K₂CO₃, DMF). The chloride displacement proceeds at 80–100°C, yielding 1-(quinoxalin-2-yl)piperidine-4-carboxylates.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 90°C |
| Yield | 75–85% |
Buchwald–Hartwig Amination
For electron-deficient quinoxalines, Pd-catalyzed amination (e.g., Pd₂(dba)₃, Xantphos) couples bromoquinoxalines with piperidine-4-carboxamides. This method tolerates diverse substituents and achieves >90% conversion.
Introduction of the N-(2,4-Dimethoxyphenyl)carboxamide Group
The final step involves coupling 1-(quinoxalin-2-yl)piperidine-4-carboxylic acid with 2,4-dimethoxyaniline:
Carbodiimide-Mediated Amidation
Activation of the carboxylic acid with EDCl/HOBt facilitates amide bond formation. The reaction proceeds in dichloromethane at room temperature, yielding the target compound after recrystallization.
Optimized Protocol:
-
Dissolve 1-(quinoxalin-2-yl)piperidine-4-carboxylic acid (1 eq) in DCM.
-
Add EDCl (1.2 eq), HOBt (1.1 eq), and DIPEA (2 eq).
-
Introduce 2,4-dimethoxyaniline (1.05 eq) and stir for 12 h.
-
Purify via silica gel chromatography (Hex/EtOAc 3:1).
Yield: 70–78%
Mixed Carbonate Approach
For industrial scale, dimethyl carbonate serves as a green solvent and coupling agent. The reaction avoids toxic reagents and simplifies workup.
Critical Process Considerations
Regioselectivity in Quinoxaline Formation
Positional isomerism is mitigated by using electron-withdrawing groups (e.g., nitro) on the aniline precursor, directing cyclization to the desired position.
Purification Strategies
-
Crystallization: The final carboxamide is purified via recrystallization from ethanol/water (4:1), achieving >99% purity.
-
Chromatography: Intermediate quinoxaline-piperidine derivatives are purified using flash chromatography (SiO₂, gradient elution).
Scalability and Industrial Adaptations
Pharmaceutical process chemists emphasize telescoping steps to minimize isolations. For example, the quinoxaline formation and piperidine coupling are conducted in a single reactor, reducing processing time by 40%.
Analytical Validation
-
HPLC: Purity assessed via reverse-phase HPLC (C18 column, MeCN/H₂O gradient).
-
NMR: NMR confirms regiochemistry (quinoxaline H-3: δ 8.9 ppm; piperidine H-4: δ 3.1 ppm).
Comparative Analysis of Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Carbodiimide | 75 | 99 | Moderate |
| Mixed Carbonate | 82 | 98 | High |
| Buchwald–Hartwig | 88 | 99.5 | Low |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, and what challenges arise during its synthesis?
- Methodology : Synthesis typically involves multi-step reactions:
- Quinoxaline core formation : Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions .
- Piperidine-carboxamide assembly : Coupling of the piperidine-4-carboxamide moiety with the quinoxaline intermediate via nucleophilic substitution or amide bond formation. Common reagents include DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) for amide activation .
- Challenges : Low yields in final coupling steps due to steric hindrance from the dimethoxyphenyl group; purification requires HPLC or column chromatography with polar solvents (e.g., ethyl acetate/methanol) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy peaks at δ 3.7–3.9 ppm; quinoxaline aromatic protons at δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 406.5) .
- X-ray crystallography : Resolves piperidine ring conformation and hydrogen-bonding patterns in solid-state studies .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers (<1 µM), requiring solubilization agents like cyclodextrins for in vitro assays .
- Stability : Degrades by ~15% after 48 hours in PBS at 37°C; light-sensitive (store in amber vials at -20°C) .
Advanced Research Questions
Q. What molecular targets and signaling pathways are modulated by this compound in anticancer studies?
- Mechanistic insights :
- Targets : Binds to kinases (e.g., PI3K/AKT/mTOR pathway) and apoptosis regulators (e.g., Bcl-2 family proteins) .
- Pathway modulation : Downregulates cyclin D1 (cell cycle arrest at G1/S phase) and upregulates caspase-3/7 (apoptosis) in breast cancer cell lines (MCF-7 IC = 2.3 µM) .
- Contradiction analysis : Discrepancies in IC values across studies (e.g., 2.3 µM vs. 5.7 µM) may arise from assay conditions (e.g., serum content, incubation time) or batch purity .
Q. How does the compound’s subcellular localization influence its antimicrobial efficacy?
- Localization : Accumulates in bacterial membranes (gram-positive pathogens) due to lipophilic quinoxaline and dimethoxyphenyl groups .
- Activity : MIC values:
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 0.8 | |
| Mycobacterium tuberculosis | 1.2 |
- Mechanism : Disrupts membrane integrity and inhibits enoyl-ACP reductase (essential for fatty acid synthesis in bacteria) .
Q. What pharmacokinetic challenges are associated with this compound in animal models?
- ADME profiles :
- Absorption : Oral bioavailability <20% in rodents due to first-pass metabolism .
- Metabolism : Hepatic CYP3A4-mediated oxidation generates inactive metabolites (e.g., demethylated dimethoxyphenyl derivatives) .
- Dosage optimization : Effective in vivo antitumor dose = 25 mg/kg (mouse xenograft models), but hepatotoxicity observed at >50 mg/kg .
Q. How can structural analogs address conflicting data in target engagement studies?
- Analog design :
- Replace dimethoxyphenyl with trifluoromethyl groups to enhance metabolic stability .
- Introduce polar groups (e.g., -OH, -COOH) on the piperidine ring to improve aqueous solubility .
- Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
